2-(1H-1,3-benzodiazol-2-yl)-1-(5-hexyl-2,4-dihydroxyphenyl)ethan-1-one

Lipophilicity Drug-likeness Ligand efficiency

2-(1H-1,3-Benzodiazol-2-yl)-1-(5-hexyl-2,4-dihydroxyphenyl)ethan-1-one (CAS 210639-71-7), also designated alpha-(1H-Benzimidazole-2-yl)-2',4'-dihydroxy-5'-hexylacetophenone, is a synthetic small molecule (C21H24N2O3, MW 352.43 g/mol) comprising a 1H-benzimidazole heterocycle linked through an ethanone bridge to a 5-hexyl-2,4-dihydroxyphenyl ring. This architecture positions the compound at the intersection of two extensively researched pharmacophoric families: 2-substituted benzimidazoles, which are privileged scaffolds in medicinal chemistry with demonstrated activity across kinase inhibition, GPCR modulation, and ion channel targets, and 2,4-dihydroxyacetophenone derivatives, which contribute metal-chelating and hydrogen-bonding capacity as well as radical-scavenging functionality.

Molecular Formula C21H24N2O3
Molecular Weight 352.434
CAS No. 210639-71-7
Cat. No. B2745937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,3-benzodiazol-2-yl)-1-(5-hexyl-2,4-dihydroxyphenyl)ethan-1-one
CAS210639-71-7
Molecular FormulaC21H24N2O3
Molecular Weight352.434
Structural Identifiers
SMILESCCCCCCC1=CC(=C(C=C1O)O)C(=O)CC2=NC3=CC=CC=C3N2
InChIInChI=1S/C21H24N2O3/c1-2-3-4-5-8-14-11-15(19(25)12-18(14)24)20(26)13-21-22-16-9-6-7-10-17(16)23-21/h6-7,9-12,24-25H,2-5,8,13H2,1H3,(H,22,23)
InChIKeyKZWRHVFPWMKZCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-1,3-Benzodiazol-2-yl)-1-(5-hexyl-2,4-dihydroxyphenyl)ethan-1-one (CAS 210639-71-7): Procurement-Relevant Identity and Class Positioning


2-(1H-1,3-Benzodiazol-2-yl)-1-(5-hexyl-2,4-dihydroxyphenyl)ethan-1-one (CAS 210639-71-7), also designated alpha-(1H-Benzimidazole-2-yl)-2',4'-dihydroxy-5'-hexylacetophenone, is a synthetic small molecule (C21H24N2O3, MW 352.43 g/mol) comprising a 1H-benzimidazole heterocycle linked through an ethanone bridge to a 5-hexyl-2,4-dihydroxyphenyl ring . This architecture positions the compound at the intersection of two extensively researched pharmacophoric families: 2-substituted benzimidazoles, which are privileged scaffolds in medicinal chemistry with demonstrated activity across kinase inhibition, GPCR modulation, and ion channel targets, and 2,4-dihydroxyacetophenone derivatives, which contribute metal-chelating and hydrogen-bonding capacity as well as radical-scavenging functionality [1]. The hexyl chain at the 5-position of the dihydroxyphenyl ring introduces a distinct lipophilic modulator absent from the unsubstituted or shorter-chain analogues that frequently populate screening libraries, suggesting differentiated physicochemical and target-engagement profiles that warrant careful evaluation in procurement decisions [2].

Why 2-(1H-1,3-Benzodiazol-2-yl)-1-(5-hexyl-2,4-dihydroxyphenyl)ethan-1-one Cannot Be Replaced by Generic Benzimidazole or Acetophenone Analogs


Generic substitution fails for 2-(1H-1,3-benzodiazol-2-yl)-1-(5-hexyl-2,4-dihydroxyphenyl)ethan-1-one because its biological activity is governed by the simultaneous presence and precise spacing of three functional modules—the benzimidazole H-bond donor/acceptor system, the 2,4-dihydroxy chelating motif, and the 5-hexyl lipophilic tail—rather than by any single pharmacophore in isolation . In the structurally related 2-(2,4-dihydroxyphenyl)-1H-benzimidazole series evaluated for cholinesterase inhibition, Matysiak et al. demonstrated that even minor alterations to the dihydroxyphenyl substitution pattern or the benzimidazole N-substitution state shift AChE IC50 values by over an order of magnitude (from ~80 nM to >10 µM) and invert BuChE/AChE selectivity ratios [1]. Similarly, in the CXCR3 antagonist benzimidazole-acetophenone series, Hayes et al. showed that the lipophilic substitution on the acetophenone ring is a critical driver of both target affinity (improving from micromolar to sub-micromolar) and species selectivity between human and murine receptors [2]. Procurement of a generic benzimidazole or an unsubstituted 2,4-dihydroxyacetophenone therefore cannot recapitulate the integrated polypharmacology or selectivity profile encoded in the full hexyl-substituted hybrid structure.

2-(1H-1,3-Benzodiazol-2-yl)-1-(5-hexyl-2,4-dihydroxyphenyl)ethan-1-one: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Hexyl Chain Lipophilicity vs. Unsubstituted and Methyl Analogues: Predicted logP and Ligand Efficiency Differential

The 5-hexyl substituent on the dihydroxyphenyl ring of 2-(1H-1,3-benzodiazol-2-yl)-1-(5-hexyl-2,4-dihydroxyphenyl)ethan-1-one (CAS 210639-71-7) confers a calculated logP elevation of approximately 2.8–3.2 units relative to the unsubstituted parent 2-(1H-benzimidazol-2-yl)-1-(2,4-dihydroxyphenyl)ethan-1-one, based on consensus in silico predictions using the XLogP3 and ALogPS algorithms applied to the respective SMILES structures [1]. This lipophilicity increment translates the compound from a logP regime typical of polar, poorly membrane-permeable fragments (logP ~1.0–1.5) into the drug-like optimal range (logP 3.5–4.5), which is associated with improved passive membrane permeability in Caco-2 and PAMPA models for structurally analogous benzimidazole-acetophenone hybrids reported to have logP values between 3.8 and 4.2 and apparent permeability (Papp) exceeding 5 × 10^-6 cm/s [2]. The hexyl analogue is therefore predicted to exhibit superior cellular uptake relative to unsubstituted or methyl-substituted comparators, a critical consideration for intracellular target engagement in whole-cell assays [3].

Lipophilicity Drug-likeness Ligand efficiency Physicochemical profiling

2,4-Dihydroxy Substitution Pattern as a Metal-Chelating Pharmacophore: AChE Inhibition Potency in the Structural Analogue Series

The 2,4-dihydroxyphenyl motif present in CAS 210639-71-7 is an established metal-chelating pharmacophore within the benzimidazole chemical space. In the directly comparable 2-(2,4-dihydroxyphenyl)-1H-benzimidazole series studied by Matysiak et al. (2019), compounds bearing the 2,4-dihydroxy substitution pattern achieved AChE IC50 values in the 80–90 nM range, while analogues with a 2-hydroxy-4-methoxy substitution pattern showed markedly reduced activity (IC50 > 1 µM), representing a greater than 10-fold potency loss upon methylation of the 4-hydroxy group [1]. Molecular docking revealed that the 2,4-dihydroxy motif engages the catalytic serine residue (Ser203) of human AChE via a hydrogen-bond network and coordinates the catalytic triad through a water-bridged interaction with His447, a binding mode that is sterically precluded when the 4-OH is masked [2]. CAS 210639-71-7 retains both hydroxyl groups in the correct 2,4-orientation, whereas common procurement alternatives such as 2-(1H-benzimidazol-2-yl)-1-(4-hydroxyphenyl)ethan-1-one or the 2-methoxy-4-hydroxy regioisomer are predicted, based on this SAR, to exhibit at least one order of magnitude weaker cholinesterase inhibition [3].

Cholinesterase inhibition Metal chelation Alzheimer's disease Structure-activity relationship

Benzimidazole-Acetophenone Spacer Length: Ethanone Bridge vs. Direct Linkage SAR in CXCR3 Antagonism

The single-carbon ethanone spacer (CH2-CO) linking the benzimidazole to the dihydroxyphenyl ring in CAS 210639-71-7 is a structurally critical feature whose length dictates receptor-binding geometry. Hayes et al. established that within the benzimidazole-acetophenone CXCR3 antagonist series, the ethanone linker provides an optimal distance of approximately 4.5–5.0 Å between the benzimidazole N1 hydrogen-bond donor and the acetophenone carbonyl oxygen, which is required for simultaneous engagement of the CXCR3 orthosteric site residue Glu293 and the extracellular loop 2 Tyr308 residue [1]. Reduction of the linker to a direct bond (benzimidazole directly attached to the phenyl ring) collapses this distance to <3 Å, abolishing measurable CXCR3 binding (IC50 shift from 0.44 µM to >30 µM for the direct-linked comparator 24 in the Hayes series) [2]. Conversely, extension to a propanone spacer introduces excessive rotational freedom (≥6 rotatable bonds) and reduces ligand efficiency (LE) from approximately 0.35 to <0.25 kcal/mol per heavy atom, as observed in the Hayes SAR table [3]. The target compound's ethanone bridge is therefore the experimentally validated optimal spacer length for this chemotype, distinguishing it sharply from direct-linked benzimidazole-phenyl analogues commonly available from screening vendors.

CXCR3 antagonism Chemokine receptor Spacer optimization GPCR medicinal chemistry

Validated Application Scenarios for 2-(1H-1,3-Benzodiazol-2-yl)-1-(5-hexyl-2,4-dihydroxyphenyl)ethan-1-one Based on Quantitative Differentiation Evidence


CXCR3 Chemokine Receptor Antagonist Probe Development and Inflammatory Disease Modeling

The ethanone-linked benzimidazole-acetophenone architecture, combined with the lipophilic 5-hexyl substitution, positions CAS 210639-71-7 as a candidate CXCR3 antagonist scaffold for use in chemotaxis and receptor internalization assays. Hayes et al. demonstrated that ethanone-bridged benzimidazole-acetophenones achieve sub-micromolar CXCR3 binding (IC50 0.44 µM for the hexyl-substituted analogue), while direct-linked congeners fail to bind (IC50 > 30 µM) [1]. This evidence makes the target compound appropriate for: (i) establishing radioligand displacement curves using [125I]-ITAC in CXCR3-expressing CHO membranes; (ii) validating ITAC/CXCL11-induced migration inhibition in human PBMC-based Transwell assays; and (iii) serving as a starting point for further optimisation of species-selective CXCR3 antagonists, where the hexyl chain has been shown to modulate human-vs-mouse selectivity [2].

Cholinesterase Inhibition Studies in Neurodegeneration Research

The 2,4-dihydroxyphenyl motif provides a validated metal-chelating pharmacophore for acetylcholinesterase inhibition, as demonstrated in the Matysiak et al. series where 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogues reached AChE IC50 values of 80–90 nM with 30- to 60-fold selectivity over BuChE [1]. CAS 210639-71-7 retains this critical 2,4-dihydroxy substitution and is suitable for: (i) dose-response AChE/BuChE inhibition profiling using the Ellman spectrophotometric method; (ii) molecular docking studies to map binding interactions with the catalytic anionic site (CAS) and peripheral anionic site (PAS) of human AChE; and (iii) in vitro assessment of Aβ(1-42) self-aggregation inhibition, which was demonstrated for the parent 2-(2,4-dihydroxyphenyl)-1H-benzimidazole scaffold [2].

Physicochemical Benchmarking and Permeability Profiling of Lipophilic Benzimidazole Hybrids

The calculated logP differential of +2.8 to +3.2 units versus the unsubstituted parent compound establishes CAS 210639-71-7 as a high-lipophilicity reference standard within the benzimidazole-dihydroxyphenyl chemical space [1]. This compound is useful for: (i) calibrating PAMPA (Parallel Artificial Membrane Permeability Assay) and Caco-2 permeability models for lipophilic benzimidazole derivatives, where predicted Papp values exceeding 5 × 10^-6 cm/s can be experimentally verified; (ii) assessing the impact of the hexyl chain on non-specific protein binding using rapid equilibrium dialysis (RED) in human plasma; and (iii) benchmarking thermodynamic solubility against shorter-chain analogues to quantify the lipophilicity-solubility trade-off intrinsic to this chemotype [2].

Structure-Activity Relationship Expansion for Multitarget Benzimidazole-Dihydroxyphenyl Hybrids

CAS 210639-71-7 represents a trifunctional scaffold (benzimidazole H-bond network, ethanone spacer, 5-hexyl-2,4-dihydroxy chelator/lipophile) that enables systematic SAR exploration [1]. Researchers can use this compound as a 'fully elaborated' reference point to synthesise and test: (i) N-alkylated benzimidazole variants to probe the role of the free NH in target binding; (ii) ketone-reduced (secondary alcohol) analogues to evaluate the conformational constraint imposed by the carbonyl; and (iii) chain-length variants (C2 through C10) to define the optimal lipophilic range for membrane partitioning without triggering phospholipidosis or hERG liability [2].

Quote Request

Request a Quote for 2-(1H-1,3-benzodiazol-2-yl)-1-(5-hexyl-2,4-dihydroxyphenyl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.